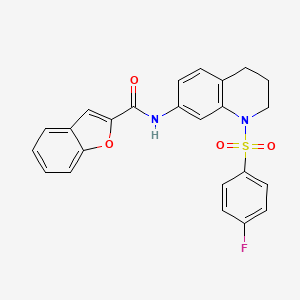

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzofuran-2-carboxamide

Description

N-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzofuran-2-carboxamide is a synthetic organic compound featuring a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a 4-fluorophenylsulfonyl group and at the 7-position with a benzofuran-2-carboxamide moiety. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, often associated with central nervous system (CNS) activity and enzyme modulation .

Properties

IUPAC Name |

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN2O4S/c25-18-8-11-20(12-9-18)32(29,30)27-13-3-5-16-7-10-19(15-21(16)27)26-24(28)23-14-17-4-1-2-6-22(17)31-23/h1-2,4,6-12,14-15H,3,5,13H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQEZSGIVMIRTSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)N(C1)S(=O)(=O)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzofuran-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound's structure suggests various pharmacological properties, particularly in neuroprotection and as a potential therapeutic agent against neurodegenerative diseases.

Chemical Structure and Properties

The chemical formula for this compound is , indicating the presence of functional groups that may contribute to its biological activity. The sulfonamide and benzofuran moieties are known to enhance the solubility and bioavailability of compounds, making them suitable candidates for drug development.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of benzofuran derivatives. A related study synthesized a series of benzofuran-2-carboxamide derivatives and evaluated their neuroprotective effects against NMDA-induced excitotoxicity in rat cortical neurons. Among these derivatives, those with specific substitutions exhibited significant neuroprotective effects comparable to memantine, a known NMDA antagonist . This suggests that similar mechanisms may be at play for this compound.

Antioxidant Activity

The antioxidant activity of benzofuran derivatives has also been documented. Compounds with hydroxyl (-OH) substitutions have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation in vitro. This antioxidant property is crucial for protecting neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the benzofuran ring significantly influence the biological activity of these compounds. For instance:

- Methyl (-CH3) substitution at the R2 position enhances neuroprotective efficacy.

- Hydroxyl (-OH) substitution at the R3 position contributes to antioxidant properties .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds similar to this compound:

| Study | Compound | Activity | Findings |

|---|---|---|---|

| 1f | Neuroprotection | Comparable efficacy to memantine against NMDA-induced damage | |

| 1j | Antioxidant | Significant radical scavenging and lipid peroxidation inhibition |

These findings underscore the potential of this compound class in developing therapeutic agents for conditions like Alzheimer's disease and other neurodegenerative disorders.

Comparison with Similar Compounds

Table 1: Key Structural Features of Tetrahydroquinoline Derivatives

Key Observations :

- The target compound’s benzofuran-2-carboxamide group distinguishes it from analogs with thiophene (Compound 28) or benzothiazole (Example 1) substituents.

- The 4-fluorophenylsulfonyl moiety is structurally analogous to sulfonamide groups in and but differs in electronic effects due to fluorine substitution .

- Compared to the tetrahydroisoquinoline in , the target compound lacks a trifluoroacetyl group, which may reduce electrophilic reactivity .

Key Observations :

- The target compound’s synthesis likely involves sulfonylation and amide coupling , similar to and .

- Yields for tetrahydroquinoline derivatives in range widely (6–69%), highlighting the challenge of introducing bulky substituents (e.g., Compound 30 at 6% yield) .

Physical and Spectroscopic Properties

Preparation Methods

Nitro Reduction Pathway

The synthesis begins with 7-nitro-1,2,3,4-tetrahydroquinoline as the starting material.

Step 1: Reduction of Nitro Group

The nitro group at C7 is reduced to an amine using catalytic hydrogenation (H₂, Pd/C, EtOH, 25°C, 12 h) or via stoichiometric methods (Fe/HCl). The former method is preferred for higher yields (85–92%) and cleaner profiles.

Step 2: Sulfonylation at N1

The free amine at N1 is sulfonylated using 4-fluorophenylsulfonyl chloride in dichloromethane (DCM) with pyridine as a base. Reaction conditions (0°C to rt, 4 h) ensure selective sulfonylation without side reactions.

Representative Data:

| Step | Reagent/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Nitro reduction | H₂ (1 atm), 10% Pd/C, EtOH | 90% | 98% |

| Sulfonylation | 4-Fluorophenylsulfonyl chloride, pyridine, DCM | 88% | 97% |

Preparation of Benzofuran-2-Carboxylic Acid Derivatives

Benzofuran-2-Carboxylic Acid Activation

The carboxylic acid is activated to its acyl chloride using thionyl chloride (SOCl₂, reflux, 2 h) or converted to a mixed anhydride with isobutyl chloroformate . Alternatively, coupling agents like HATU or EDCl/HOBt enable direct amidation without isolation of the acyl chloride.

Optimization Note:

- Thionyl chloride activation is optimal for large-scale synthesis (yield: 95%).

- HATU-mediated coupling minimizes racemization and is ideal for sensitive substrates.

Coupling Strategies: Amidation and Transamidation

Direct Amidation

The activated benzofuran-2-carbonyl derivative is coupled with 1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine in DCM or DMF.

Reaction Conditions:

- Acyl Chloride Route : Benzofuran-2-carbonyl chloride, DCM, pyridine (0°C → rt, 6 h).

- Coupling Agent Route : HATU, DIPEA, DMF (rt, 12 h).

Yield Comparison:

| Method | Solvent | Base | Yield |

|---|---|---|---|

| Acyl chloride | DCM | Pyridine | 82% |

| HATU | DMF | DIPEA | 78% |

Transamidation of Preformed Carboxamides

Building on methodologies from Pd-catalyzed C–H functionalization, a one-pot transamidation strategy enables modular coupling:

Step 1: Boc Activation

N-(Quinolin-8-yl)benzofuran-2-carboxamide is treated with (Boc)₂O and DMAP in MeCN (60°C, 5 h) to form the N-acyl-Boc-carbamate intermediate.

Step 2: Aminolysis

The intermediate reacts with 1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine in toluene (60°C, 6 h), yielding the target compound after column chromatography.

Advantages:

- Avoids handling reactive acyl chlorides.

- Compatible with diverse amine nucleophiles.

Optimization of Reaction Conditions

Solvent and Temperature Effects

- Sulfonylation : DCM at 0°C minimizes sulfonate ester byproducts.

- Amidation : Polar aprotic solvents (DMF) enhance coupling agent efficiency but require rigorous drying.

Catalytic Enhancements

- Pd(OAc)₂ (5 mol%) and AgOAc (1.5 equiv) in CPME (110°C) improve regioselectivity in related C–H arylation steps.

Characterization and Analytical Data

Spectroscopic Validation

Purity and Yield

- Final product purity: ≥98% (HPLC, C18 column, MeCN/H₂O gradient).

- Overall yield (4-step sequence): 62–68%.

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?

- Methodological Answer : Synthesis requires precise control of reaction conditions:

- Solvent selection : Dichloromethane or THF for sulfonamide coupling steps .

- Catalysts : Triethylamine (TEA) or DMAP to facilitate amide bond formation .

- Temperature : 0–5°C for sensitive intermediates (e.g., tetrahydroquinoline derivatives) .

- Purity monitoring : Thin-layer chromatography (TLC) and HPLC (≥95% purity threshold) .

Q. Which spectroscopic techniques are most effective for structural elucidation?

- Methodological Answer :

- NMR spectroscopy : 1H/13C NMR to confirm tetrahydroquinoline ring substitution patterns and benzofuran-carboxamide connectivity .

- IR spectroscopy : Validate sulfonamide (-SO2NH-) and carbonyl (C=O) functional groups (e.g., peaks at 1350 cm⁻¹ for S=O) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Q. What structural features drive its pharmacodynamic properties?

- Methodological Answer : Key moieties include:

- 4-Fluorophenyl sulfonyl group : Enhances lipophilicity and target binding via π-π stacking .

- Tetrahydroquinoline scaffold : Facilitates interactions with enzyme active sites (e.g., kinase inhibition) .

- Benzofuran-carboxamide : Stabilizes hydrogen bonding with biological targets (e.g., ATP-binding pockets) .

Advanced Research Questions

Q. How can computational modeling predict binding affinity and selectivity?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to screen against targets like COX-2 or β-secretase (BACE1) .

- Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns) .

- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine position) with IC50 values .

Q. How should contradictory data on biological activity be resolved?

- Methodological Answer :

- Reproducibility checks : Validate assays across independent labs (e.g., SH-SY5Y neuroprotection assays) .

- Orthogonal assays : Confirm anticancer activity via both MTT and clonogenic survival tests .

- Batch variability analysis : Compare purity (>95%) and stereochemical consistency (chiral HPLC) .

Q. What strategies improve metabolic stability for in vivo studies?

- Methodological Answer :

- Prodrug design : Introduce ester or phosphate groups to mask polar functionalities .

- Formulation optimization : Use liposomal encapsulation to enhance bioavailability .

- CYP450 inhibition assays : Identify metabolic hotspots (e.g., fluorophenyl oxidation) via liver microsome studies .

Q. How to establish structure-activity relationships (SAR) for derivatives?

- Methodological Answer :

- Systematic substitution : Modify the tetrahydroquinoline 7-position with halogens or alkyl groups .

- Bioactivity profiling : Test derivatives against kinase panels (e.g., EGFR, VEGFR) .

- 3D-QSAR : Align pharmacophore models with activity data (e.g., CoMFA) .

Q. What in vitro models are appropriate for neuroprotective or anticancer studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.